molecular formula C10H7Cl2NO B12443959 2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one

2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one

Cat. No.: B12443959
M. Wt: 228.07 g/mol
InChI Key: FHKQFVXQSBBKPL-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing cellular signaling pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior .

Comparison with Similar Compounds

2-Chloro-1-(6-chloro-1h-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

2-chloro-1-(6-chloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2

InChI Key

FHKQFVXQSBBKPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)CCl

Origin of Product

United States

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